![molecular formula C12H12N2O3 B4462585 N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4462585.png)
N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
説明
N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor drug that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to their survival and resistance to chemotherapy. Venetoclax selectively binds to BCL-2, causing apoptosis in cancer cells and inducing tumor regression.
科学的研究の応用
Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In CLL, Venetoclax has shown high response rates and durable remissions, even in patients with high-risk genetic abnormalities. In AML, Venetoclax has been used in combination with other drugs to induce remission in elderly patients who are not eligible for intensive chemotherapy. In MM, Venetoclax has shown promising results in combination with other drugs, particularly in patients with relapsed or refractory disease. Venetoclax is also being investigated for the treatment of other cancers, including non-Hodgkin lymphoma, breast cancer, and small cell lung cancer.
作用機序
Venetoclax selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The binding affinity of Venetoclax for BCL-2 is 1000 times higher than other anti-apoptotic proteins, making it a highly specific inhibitor of BCL-2. The mechanism of action of Venetoclax has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells in vitro and in vivo, leading to tumor regression and improved survival in animal models and clinical trials. The drug has also been shown to have minimal toxicity in normal cells, making it a promising treatment option for cancer patients. Venetoclax has been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body. The drug is metabolized by the liver and excreted primarily in the feces, with a half-life of approximately 17 hours.
実験室実験の利点と制限
Venetoclax has several advantages for lab experiments, including its high specificity for BCL-2, its ability to induce apoptosis in cancer cells, and its favorable pharmacokinetic profile. However, the drug also has some limitations, including its high cost, the need for specialized equipment to perform biochemical and biophysical studies, and the potential for off-target effects in normal cells.
将来の方向性
There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to the drug, allowing for personalized treatment of cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax, particularly in patients with refractory disease. Finally, the use of Venetoclax in combination with immunotherapy is an area of active investigation, as it may enhance the immune response against cancer cells and improve clinical outcomes.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-11(7-17-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHOWEIOBMYTFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。